![molecular formula C28H25N7O2 B2419645 [1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-71-0](/img/structure/B2419645.png)

[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

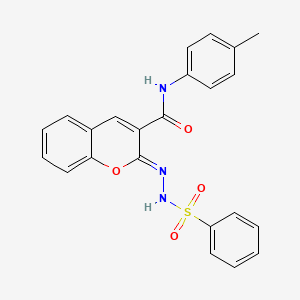

Description

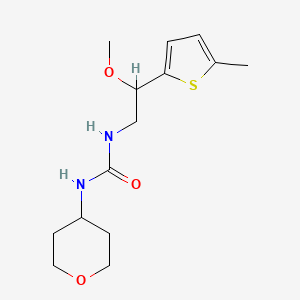

The compound contains several functional groups including a biphenyl group, a triazolopyrimidine group, a piperazine ring, and a methoxyphenyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The biphenyl group may allow for rotational flexibility, while the piperazine ring could potentially form hydrogen bonds. The triazolopyrimidine group is a heterocyclic ring that often contributes to the bioactivity of the compound .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the methoxy group could be demethylated, or the compound could undergo reactions at the nitrogen atoms in the triazolopyrimidine or piperazine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the flexibility of the molecule could all influence its properties .Scientific Research Applications

Synthesis of Novel Helix-Shape Bis [1,2,4]triazolo [4,3-b:3′,4′-f] [1,2,4,5]tetrazines

- The resulting compounds exhibit weak luminescent properties in MeCN solution, with quantum yields ranging from 21% to 23%. Surprisingly, they also display ambipolar semiconductor behavior, with charge carrier mobilities spanning from 10-4 to 10-6 cm2 V-1 s-1 .

Triazolopyridine Derivatives with Various Activities

- [1,2,4]Triazolo[4,3-a]pyridines (a related class) have demonstrated herbicidal, antifungal, neuroprotective, and antibacterial properties .

Azapentalenes via Ring Closure

- Reports suggest that the respective amine can be used via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole, leading to the formation of azapentalenes .

Energetic Materials Based on [1,2,4]triazolo [4,3-b] [1,2,4,5] Tetrazines

- Researchers have synthesized two series of energetic materials using monosubstituted tetrazine or tetrazine-based fused rings as starting materials. These compounds may find applications in propellants, explosives, or other energy-related fields .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N7O2/c1-37-24-9-5-8-23(18-24)35-27-25(31-32-35)26(29-19-30-27)33-14-16-34(17-15-33)28(36)22-12-10-21(11-13-22)20-6-3-2-4-7-20/h2-13,18-19H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPBCVJCJPXLQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2419562.png)

![N1-(4-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2419563.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2419565.png)

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2419566.png)

![1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2419567.png)

![N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]-4-fluorobenzamide](/img/structure/B2419579.png)

![N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419583.png)

![N-[[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2419585.png)